Cas no 88521-64-6 (2-(2-formyl-4-methylphenoxy)acetic Acid)

2-(2-formyl-4-methylphenoxy)acetic Acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid, (2-formyl-4-methylphenoxy)-
- 2-(2-formyl-4-methylphenoxy)acetic acid
- 2-formyl-4-methylphenoxyacetic acid
- 2-(2-formyl-4-methylphenoxy)aceticacid
- CS-0117197
- F79161
- 2-(2-Formyl-4-methylphenoxy)acetic acid, AldrichCPR
- LBWSPPAVWSPIPM-UHFFFAOYSA-N
- AKOS000345246
- DTXSID00523007
- EN300-93532
- (2-Formyl-4-methylphenoxy)acetic Acid
- SCHEMBL1714794
- 88521-64-6
- 2-(2-formyl-4-methylphenoxy)acetic Acid
-
- MDL: MFCD18331345
- インチ: InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
- InChIKey: LBWSPPAVWSPIPM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)OCC(=O)O)C=O
計算された属性
- せいみつぶんしりょう: 194.05790880g/mol
- どういたいしつりょう: 194.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.6Ų
2-(2-formyl-4-methylphenoxy)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-93532-10.0g |
2-(2-formyl-4-methylphenoxy)acetic acid |
88521-64-6 | 95% | 10.0g |
$2701.0 | 2023-02-11 | |
TRC | F650200-10mg |
2-(2-formyl-4-methylphenoxy)acetic Acid |
88521-64-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | F650200-100mg |
2-(2-formyl-4-methylphenoxy)acetic Acid |
88521-64-6 | 100mg |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-93532-0.05g |
2-(2-formyl-4-methylphenoxy)acetic acid |
88521-64-6 | 95% | 0.05g |
$142.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187837-2.5g |
(2-Formyl-4-methylphenoxy)acetic acid |
88521-64-6 | 95% | 2.5g |
¥33210.00 | 2024-04-27 | |
A2B Chem LLC | AB97481-1g |
Acetic acid, (2-formyl-4-methylphenoxy)- |
88521-64-6 | 97% | 1g |
$344.00 | 2024-04-19 | |
Enamine | EN300-93532-10g |
2-(2-formyl-4-methylphenoxy)acetic acid |
88521-64-6 | 95% | 10g |
$2701.0 | 2023-09-01 | |
Aaron | AR004985-1g |
Acetic acid, (2-formyl-4-methylphenoxy)- |
88521-64-6 | 97% | 1g |
$353.00 | 2025-02-11 | |
1PlusChem | 1P0048ZT-1g |
Acetic acid, (2-formyl-4-methylphenoxy)- |
88521-64-6 | 97% | 1g |
$306.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187837-1g |
(2-Formyl-4-methylphenoxy)acetic acid |
88521-64-6 | 95% | 1g |
¥14695.00 | 2024-04-27 |
2-(2-formyl-4-methylphenoxy)acetic Acid 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-(2-formyl-4-methylphenoxy)acetic Acidに関する追加情報
2-(2-Formyl-4-Methylphenoxy)acetic Acid: An Overview of Its Properties, Applications, and Recent Research
2-(2-Formyl-4-Methylphenoxy)acetic Acid (CAS No. 88521-64-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a formyl group and a methyl-substituted phenyl ring. Its molecular formula is C10H10O3, and it has a molecular weight of 182.18 g/mol. The compound's physical properties, such as its solubility in various solvents and its stability under different conditions, make it a valuable reagent in synthetic chemistry and a potential candidate for drug development.
The structure of 2-(2-formyl-4-methylphenoxy)acetic acid is particularly noteworthy. The presence of the formyl group (CHO) and the methyl-substituted phenyl ring (C6H4CH3) imparts specific chemical reactivity and biological activity to the molecule. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, making it a useful intermediate in the synthesis of more complex molecules. The methyl-substituted phenyl ring, on the other hand, can influence the compound's solubility and binding properties, which are crucial for its biological applications.
In terms of synthesis, 2-(2-formyl-4-methylphenoxy)acetic acid can be prepared through several routes. One common method involves the reaction of 2-hydroxybenzaldehyde with methyl iodide to form 2-formyl-4-methylphenol, followed by esterification with acetic acid or its derivatives. Another approach involves the direct substitution of a halogenated derivative of 2-formyl-4-methylphenol with an appropriate nucleophile. These synthetic methods have been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications.
The biological activity of 2-(2-formyl-4-methylphenoxy)acetic acid has been the subject of numerous studies. Recent research has focused on its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of oxidative stress-related diseases and inflammatory conditions. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(2-formyl-4-methylphenoxy)acetic acid exhibited potent antioxidant activity in both in vitro and in vivo models.
In addition to its antioxidant properties, 2-(2-formyl-4-methylphenoxy)acetic acid has also been investigated for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation. A study published in Cancer Research reported that 2-(2-formyl-4-methylphenoxy)acetic acid selectively induced apoptosis in human breast cancer cells while sparing normal cells, suggesting its potential as a targeted therapy for cancer treatment.
The pharmaceutical applications of 2-(2-formyl-4-methylphenoxy)acetic acid are diverse and promising. Its ability to modulate cellular processes makes it a valuable tool in drug discovery and development. For instance, the compound's anti-inflammatory properties have led to its evaluation as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders. Moreover, its anticancer activity has prompted further investigation into its use as a chemotherapeutic agent or as part of combination therapies.
In clinical trials, preliminary studies have shown promising results for 2-(2-formyl-4-methylphenoxy)acetic acid. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for more advanced clinical trials to evaluate its efficacy in treating specific diseases. The safety profile of 2-(2-formyl-4-methylphenoxy)acetic acid is an important consideration for its potential use in clinical settings.
The environmental impact of 2-(2-formyl-4-methylphenoxy)acetic acid is another area of interest. As with any chemical compound used in industrial or pharmaceutical applications, it is essential to assess its environmental fate and potential ecological effects. Studies have shown that this compound degrades rapidly under environmental conditions, reducing the risk of long-term environmental contamination. However, ongoing research is necessary to ensure that all aspects of its environmental impact are thoroughly understood.
In conclusion, 2-(2-formyl-4-methylphenoxy)acetic Acid (CAS No. 88521-64-6) is a multifunctional organic compound with significant potential in various scientific and industrial applications. Its unique structure confers specific chemical reactivity and biological activity, making it a valuable reagent in synthetic chemistry and a promising candidate for drug development. Ongoing research continues to uncover new properties and applications for this compound, further solidifying its importance in the fields of chemistry, biology, and pharmaceutical science.
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